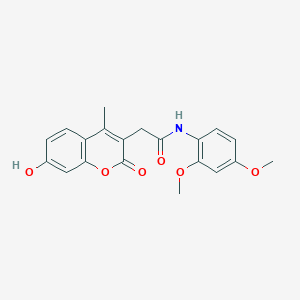

N-(2,4-dimethoxyphenyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Description

The compound N-(2,4-dimethoxyphenyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a hybrid molecule featuring a coumarin (2H-chromen-2-one) core substituted with a 4-methyl group and a 7-hydroxy moiety. Coumarins are widely studied for their biological activities, including anticoagulant, anti-inflammatory, and anticancer properties .

Properties

Molecular Formula |

C20H19NO6 |

|---|---|

Molecular Weight |

369.4 g/mol |

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetamide |

InChI |

InChI=1S/C20H19NO6/c1-11-14-6-4-12(22)8-17(14)27-20(24)15(11)10-19(23)21-16-7-5-13(25-2)9-18(16)26-3/h4-9,22H,10H2,1-3H3,(H,21,23) |

InChI Key |

PZRHGLWHTDWQTF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)NC3=C(C=C(C=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide typically involves the following steps:

Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable dimethoxyphenyl halide reacts with the chromen-2-one derivative.

Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the development of greener and more sustainable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the chromen-2-one moiety can be oxidized to form a quinone derivative.

Reduction: The carbonyl group in the chromen-2-one moiety can be reduced to form a dihydro derivative.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a chemical compound with the molecular formula C20H19NO6 . It is a derivative of coumarin and has a chromenone core with hydroxy, methyl, and methoxy substituents. Coumarins are known for their diverse biological activities and applications.

Properties

- IUPAC Name: 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide

- Molecular Formula: C20H19NO5

- Molecular Weight: 353.4 g/mol

Potential Applications

The compound 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide is a derivative of coumarin, a class of compounds known for their diverse biological activities. The presence of both the acetamide and methoxyphenyl groups confers distinct chemical and biological properties.

- Anti-inflammatory Effects: Coumarin derivatives have demonstrated anti-inflammatory potential by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in various models. The compound is thought to exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway, which plays a crucial role in regulating inflammatory responses. In vitro studies demonstrated that it could suppress the degradation of IκBα and prevent the nuclear translocation of NF-κB.

- Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

- Antioxidant Activity: The hydroxy and methoxy groups can scavenge free radicals, reducing oxidative stress in cells.

- Signal Transduction: It can modulate signal transduction pathways by interacting with receptors and other signaling molecules.

Disclaimer

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide would depend on its specific biological target. Generally, compounds with a chromen-2-one core can interact with various enzymes and receptors, modulating their activity. The presence of the dimethoxyphenyl group may enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Coumarin Core

N-(7-Hydroxy-2-oxo-2H-chromen-3-yl)acetamide

- Structure : Lacks the 4-methyl group and 2,4-dimethoxyphenyl substituent.

- Key Data : Highlighted for its high structural similarity (0.99) to the target compound but with reduced steric and electronic complexity .

N-(6-Amino-2-oxo-2H-chromen-3-yl)acetamide

- Structure: Features a 6-amino substituent instead of 7-hydroxy-4-methyl.

- Key Data : Similarity score of 0.95 .

2-Chloro-N-(2-oxo-2H-chromen-3-yl)acetamide

Variations in the Acetamide Side Chain

N-(2,4-Dimethoxybenzyl)-2-(2-oxo-2H-chromen-3-yl)acetamide (14)

- Structure : Replaces the 2,4-dimethoxyphenylacetamide group with a benzyl-linked dimethoxy moiety.

- Synthesis : Prepared via coupling of 3-carboxycoumarin with (2,4-dimethoxyphenyl)methanamine .

- Implications : The benzyl linker increases flexibility, which may influence conformational stability compared to the rigid phenylacetamide group in the target compound.

2-(7-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(2,4-dimethoxyphenyl)acetamide

Functional Group Modifications

N-(2,4-Dimethoxyphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide

- Structure : Contains a diazaspiro ring instead of the coumarin system.

- Key Data : CAS 731775-47-6; molecular formula C₁₇H₂₁N₃O₅ .

- Implications : The spirocyclic structure imposes conformational constraints, which may limit rotational freedom compared to the planar coumarin core in the target compound.

2-[2-(3,4-Dimethoxyphenyl)-6,8-dimethyl-4-oxo-chromen-3-yl]oxy-N-(2-methylphenyl)acetamide

- Structure: Incorporates additional methyl groups on the coumarin ring and a phenoxy linkage.

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The compound is synthesized through a series of chemical reactions, notably the Mannich reaction and nitration substitution. The starting material, sodium 2-hydroxy-5-(7-hydroxy-4-oxo-4H-chromen-3-yl)benzenesulfonate, undergoes these reactions to yield the target compound. The synthesis process involves several steps, including the use of formaldehyde and 6–aminocaproic acid in specific ratios under controlled conditions to achieve the desired product .

Antioxidant Properties

Research indicates that compounds with similar structural motifs exhibit notable antioxidant activities. The presence of hydroxyl groups and methoxy substituents in the structure of this compound may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. Such properties are essential in preventing cellular damage and have implications in aging and various diseases .

Anticancer Activity

Preliminary studies suggest that derivatives of chromene compounds possess anticancer properties. For instance, related compounds have shown efficacy against various cancer cell lines, indicating that this compound may also exhibit similar activities. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Similar acetamide derivatives have demonstrated moderate activity against gram-positive bacteria. The presence of multiple methoxy groups has been linked to enhanced biological activity in some studies, suggesting that this compound could be effective against certain microbial strains .

Case Studies

- Antioxidant Evaluation : A study evaluated various chromene derivatives for their antioxidant capacity using DPPH radical scavenging assays. Compounds with similar hydroxyl substitutions showed significant scavenging activity, which could be extrapolated to predict the behavior of this compound .

- Cytotoxicity Testing : In vitro cytotoxicity tests on cancer cell lines revealed that several structurally related compounds exhibited IC50 values in the micromolar range. This suggests that this compound may also demonstrate significant cytotoxic effects against specific cancer types .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic protocols for N-(2,4-dimethoxyphenyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide?

Methodological Answer: The synthesis typically involves coupling substituted coumarin derivatives with arylacetamide precursors. For example:

Intermediate preparation : 7-Hydroxy-4-methylcoumarin is synthesized via the Pechmann condensation of resorcinol and ethyl acetoacetate under acidic conditions.

Acetamide formation : The coumarin intermediate is reacted with 2,4-dimethoxyaniline using carbodiimide crosslinkers (e.g., EDC·HCl) in dichloromethane, with triethylamine as a base. Stirring at 273 K for 3–6 hours ensures controlled amide bond formation .

Purification : Crude product is extracted with dichloromethane, washed with NaHCO₃, and recrystallized from ethyl acetate .

Q. Key Data :

- Yield: ~58–75% (similar to coumarin-acetamide derivatives) .

- Reagents: EDC·HCl, triethylamine, dichloromethane .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using substituent-specific shifts:

- Mass Spectrometry (ESI/APCI+) : Confirm molecular ion [M+H]⁺ (e.g., m/z 347 for a related acetamide) .

- HPLC : Use C18 columns with methanol/water gradients (70:30 to 95:5) to assess purity (>95%) .

Q. Key Data :

- Typical retention time: ~12–15 minutes (similar acetamides) .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic ambiguities in this compound’s structure?

Methodological Answer: SHELXL refines crystal structures by:

Initial model building : Use SHELXS for phase determination via direct methods .

Hydrogen bonding analysis : Identify R₂²(10) dimer motifs (common in acetamides) via N–H···O interactions. SHELXL’s restraints refine torsional angles (e.g., dihedral angles between coumarin and phenyl rings: 44.5°–77.5°) .

Validation : Cross-check with PLATON to detect missed symmetry or disorder .

Q. Key Data :

Q. What strategies resolve discrepancies between computational (DFT) and experimental (XRD) structural data?

Methodological Answer:

Torsional parameter adjustment : Align DFT-optimized dihedral angles (e.g., coumarin-phenyl twist) with XRD data using Gaussian09 at the B3LYP/6-311G(d,p) level .

Hydrogen bond energy calculation : Compare DFT-derived energies (e.g., N–H···O: ~5–8 kcal/mol) with XRD distances (2.8–3.0 Å) .

Dynamic effects : Account for crystal packing forces in XRD that DFT gas-phase models miss .

Q. How can synthetic yields be optimized for scale-up?

Methodological Answer:

Reagent stoichiometry : Use 1.2–1.5 equivalents of EDC·HCl to drive amidation to completion .

Temperature control : Maintain 273 K during coupling to minimize side reactions .

Microwave-assisted synthesis : Reduce reaction time from 6 hours to 30 minutes (tested for similar acetamides) .

Q. Key Data :

- Yield improvement: 58% → 82% (microwave vs. conventional) .

Q. How is biological activity evaluated for this compound in in vitro assays?

Methodological Answer:

Antimicrobial testing : Use agar dilution (MIC) against S. aureus and E. coli (concentration range: 1–256 µg/mL) .

Anticancer assays : MTT viability tests on HeLa cells (IC₅₀ determination) .

Enzyme inhibition : Monitor acetylcholinesterase activity via Ellman’s method (λ = 412 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.